2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide
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Overview
Description
2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide is a complex organic compound with a unique structure that includes a chloro-substituted phenyl ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with benzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with N-(2-methylpropyl)acetamide under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound.
2-Fluoro-5-(trifluoromethyl)aniline: Similar in structure but with a fluorine atom instead of chlorine.
2-Chloro-5-(trifluoromethyl)pyridine: Another compound with a similar trifluoromethyl group but different core structure.
Uniqueness
The uniqueness of 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H20ClF3N2O3S |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C19H20ClF3N2O3S/c1-13(2)11-24-18(26)12-25(29(27,28)15-6-4-3-5-7-15)17-10-14(19(21,22)23)8-9-16(17)20/h3-10,13H,11-12H2,1-2H3,(H,24,26) |
InChI Key |
CWYXSIVZMSBWNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=C(C=CC(=C1)C(F)(F)F)Cl)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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